N'-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N’-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative, which is then further processed to obtain the final compound.
Chemical Reactions Analysis
N’-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide involves the modulation of the unique rotation of the N–N single bond in the acetohydrazide group . This modulation affects the compound’s interaction with specific molecular targets and pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N’-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
2-(5,7-dibromoquinolin-8-yloxy)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide: A potent anticancer agent.
The uniqueness of N’-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide lies in its specific chemical structure and the modulation of the N–N single bond, which contributes to its distinct biological activities .
Properties
Molecular Formula |
C17H13Cl2N3O3 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
N-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)imino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-9-3-2-4-11(5-9)25-8-14(23)21-22-16-12-6-10(18)7-13(19)15(12)20-17(16)24/h2-7,20,24H,8H2,1H3 |
InChI Key |
FSWUAXVXZHLPKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O |
Origin of Product |
United States |
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